An In-Depth Technical Guide to 2,4-Dichloro-6-(ethoxymethyl)pyrimidine: Synthesis, Reactivity, and Applications in Drug Discovery
An In-Depth Technical Guide to 2,4-Dichloro-6-(ethoxymethyl)pyrimidine: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, synthesis, reactivity, and applications of 2,4-Dichloro-6-(ethoxymethyl)pyrimidine (CAS No: 1289385-14-3). As a functionalized pyrimidine derivative, this compound serves as a versatile intermediate in the synthesis of complex heterocyclic systems, particularly in the development of targeted therapeutics. This document details a robust synthetic pathway, explores its characteristic chemical transformations such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, and provides in-depth analytical characterization data. Furthermore, it highlights its emerging role in medicinal chemistry, with a focus on its incorporation into kinase inhibitors for oncology. This guide is intended to be a valuable resource for researchers and professionals engaged in synthetic organic chemistry and drug discovery.
Introduction: The Significance of the Dichloropyrimidine Scaffold
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules, including nucleobases and a wide array of therapeutic agents.[1][2] The introduction of two chlorine atoms at the C2 and C4 positions of the pyrimidine ring creates a highly reactive and versatile building block. These chlorine atoms act as excellent leaving groups, enabling sequential and regioselective functionalization through various synthetic methodologies.[3] The differential reactivity of the C2 and C4 positions allows for the controlled introduction of diverse substituents, making 2,4-dichloropyrimidines key intermediates in the synthesis of complex molecular architectures.
2,4-Dichloro-6-(ethoxymethyl)pyrimidine, with its additional ethoxymethyl substituent at the C6 position, offers further opportunities for molecular design and property modulation. The ethoxymethyl group can influence the compound's solubility, lipophilicity, and metabolic stability, and may also engage in specific interactions with biological targets. This guide will provide a detailed exploration of this valuable synthetic intermediate.
Physicochemical and Safety Data
A thorough understanding of the physical, chemical, and safety properties of a compound is paramount for its effective and safe utilization in a laboratory setting.
Physicochemical Properties
The key physicochemical properties of 2,4-Dichloro-6-(ethoxymethyl)pyrimidine are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1289385-14-3 | [4] |
| Molecular Formula | C₇H₈Cl₂N₂O | [4] |
| Molecular Weight | 207.06 g/mol | [4] |
| Boiling Point | 274 °C | [5] |
| Flash Point | 119 °C | [5] |
| Density | 1.331 g/cm³ | [5] |
Safety and Handling
2,4-Dichloro-6-(ethoxymethyl)pyrimidine should be handled with care in a well-ventilated laboratory, preferably within a fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
Hazard Statements:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Precautionary Measures:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands and any exposed skin thoroughly after handling.
-
Use only outdoors or in a well-ventilated area.
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If skin irritation occurs, get medical advice/attention.
-
Store in a well-ventilated place. Keep container tightly closed.
Synthesis of 2,4-Dichloro-6-(ethoxymethyl)pyrimidine
The synthesis of 2,4-Dichloro-6-(ethoxymethyl)pyrimidine can be achieved through a multi-step sequence starting from readily available precursors. A plausible and efficient route involves the construction of the substituted pyrimidine ring followed by a chlorination step. This approach is based on established methodologies for the synthesis of similar pyrimidine derivatives.[6][7]
Step 1: Synthesis of 6-(Ethoxymethyl)uracil
The initial step involves a condensation reaction between ethyl 4-ethoxyacetoacetate and urea to form the pyrimidine ring.
Experimental Protocol:
-
To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add ethyl 4-ethoxyacetoacetate followed by urea.
-
Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Cool the mixture to room temperature and acidify with a suitable acid (e.g., HCl) to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 6-(ethoxymethyl)uracil.
Causality Behind Experimental Choices:
-
Sodium ethoxide acts as a base to deprotonate the active methylene group of ethyl 4-ethoxyacetoacetate, facilitating the condensation with urea.
-
Ethanol serves as a suitable solvent for the reactants and the base.
-
Refluxing provides the necessary thermal energy to drive the condensation and cyclization reaction.
Step 2: Chlorination of 6-(Ethoxymethyl)uracil
The dihydroxypyrimidine (uracil) derivative is then converted to the corresponding dichloropyrimidine using a chlorinating agent such as phosphorus oxychloride (POCl₃).[6][8]
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend 6-(ethoxymethyl)uracil in an excess of phosphorus oxychloride (POCl₃).
-
Optionally, a tertiary amine base such as N,N-dimethylaniline can be added to facilitate the reaction.
-
Heat the mixture to reflux and maintain for several hours until the starting material is consumed (monitored by TLC or GC).
-
Carefully remove the excess POCl₃ under reduced pressure.
-
Slowly and cautiously quench the reaction mixture by pouring it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., sodium carbonate or sodium hydroxide) until the pH is neutral or slightly basic.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to afford 2,4-Dichloro-6-(ethoxymethyl)pyrimidine.
Causality Behind Experimental Choices:
-
Phosphorus oxychloride (POCl₃) is a powerful chlorinating agent that effectively converts the hydroxyl groups of the uracil tautomer into chlorine atoms.[4]
-
Heating to reflux is necessary to overcome the activation energy of the chlorination reaction.
-
Quenching with ice is a critical step to safely decompose the highly reactive excess POCl₃. This is a highly exothermic process and must be performed with extreme caution.
-
Extraction and chromatography are standard procedures for the isolation and purification of the final product.
Key Chemical Reactions and Reactivity
The two chlorine atoms at the C2 and C4 positions of 2,4-Dichloro-6-(ethoxymethyl)pyrimidine exhibit different reactivities, allowing for selective functionalization. Generally, the C4 position is more susceptible to nucleophilic attack than the C2 position.[3][9] This regioselectivity is attributed to the greater electron deficiency at the C4 position.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are a cornerstone of pyrimidine chemistry. The reaction of 2,4-Dichloro-6-(ethoxymethyl)pyrimidine with various nucleophiles, such as amines, proceeds with a high degree of regioselectivity, favoring substitution at the C4 position.
Experimental Protocol: Reaction with 4-Fluoroaniline
-
Dissolve 2,4-Dichloro-6-(ethoxymethyl)pyrimidine (1.0 eq) in a suitable solvent such as acetonitrile or isopropanol.
-
Add 4-fluoroaniline (1.1 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (1.5 eq).
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield N-(4-fluorophenyl)-2-chloro-6-(ethoxymethyl)pyrimidin-4-amine.
Causality Behind Experimental Choices:
-
DIPEA acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.
-
The use of a slight excess of the amine and base ensures the complete consumption of the starting dichloropyrimidine.
-
The reaction temperature is optimized to ensure a reasonable reaction rate without promoting side reactions.
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed Suzuki-Miyaura cross-coupling is a powerful tool for forming carbon-carbon bonds. This reaction allows for the introduction of aryl or heteroaryl groups at the C4 position of the pyrimidine ring.[10][11][12]
Experimental Protocol: Reaction with 4-Methoxyphenylboronic Acid
-
To a reaction vessel, add 2,4-Dichloro-6-(ethoxymethyl)pyrimidine (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and a base like sodium carbonate (2.0 eq).
-
Add a mixture of solvents, typically toluene and water, or an alcohol/water mixture.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the mixture to reflux and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain 2-chloro-4-(4-methoxyphenyl)-6-(ethoxymethyl)pyrimidine.
Causality Behind Experimental Choices:
-
The palladium catalyst is essential for the catalytic cycle of the Suzuki-Miyaura reaction, which involves oxidative addition, transmetalation, and reductive elimination.
-
The base is required for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.
-
The solvent system (e.g., toluene/water) is chosen to ensure the solubility of both the organic and inorganic reagents.
-
Degassing is crucial to remove dissolved oxygen, which can deactivate the palladium catalyst.
Analytical Characterization
The structure and purity of 2,4-Dichloro-6-(ethoxymethyl)pyrimidine are confirmed using a combination of spectroscopic techniques. The following are expected spectral data based on the analysis of related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
δ ~7.4 ppm (s, 1H): A singlet corresponding to the proton at the C5 position of the pyrimidine ring.
-
δ ~4.6 ppm (s, 2H): A singlet for the methylene protons of the ethoxymethyl group (-CH₂-O-).
-
δ ~3.6 ppm (q, 2H): A quartet for the methylene protons of the ethyl group (-O-CH₂-CH₃).
-
δ ~1.2 ppm (t, 3H): A triplet for the methyl protons of the ethyl group (-CH₂-CH₃).
-
-
¹³C NMR:
-
δ ~172 ppm: Carbonyl-like carbon at C6.
-
δ ~163 ppm: Carbon at C2.
-
δ ~161 ppm: Carbon at C4.
-
δ ~115 ppm: Carbon at C5.
-
δ ~75 ppm: Methylene carbon of the ethoxymethyl group (-CH₂-O-).
-
δ ~67 ppm: Methylene carbon of the ethyl group (-O-CH₂-CH₃).
-
δ ~15 ppm: Methyl carbon of the ethyl group (-CH₂-CH₃).
-
Mass Spectrometry (MS)
The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 206, with a characteristic isotopic pattern for two chlorine atoms (M+2 peak at ~65% of M⁺, and M+4 at ~10% of M⁺). Common fragmentation pathways would likely involve the loss of the ethoxy group, the entire ethoxymethyl group, or chlorine atoms.[13][14][15]
Infrared (IR) Spectroscopy
The IR spectrum would display characteristic absorption bands for the various functional groups present in the molecule.[16][17]
-
~2980-2850 cm⁻¹: C-H stretching vibrations of the alkyl groups.
-
~1580-1450 cm⁻¹: C=C and C=N stretching vibrations of the pyrimidine ring.
-
~1250-1000 cm⁻¹: C-O stretching vibrations of the ether linkage.
-
~800-600 cm⁻¹: C-Cl stretching vibrations.
Applications in Drug Discovery
The 2,4-dichloropyrimidine scaffold is a key component in the design of various therapeutic agents, particularly kinase inhibitors.[18][19][20] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.
2,4-Dichloro-6-(ethoxymethyl)pyrimidine serves as a valuable starting material for the synthesis of potent and selective kinase inhibitors. For instance, derivatives of 2,4-dichloropyrimidines have been extensively explored as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in the treatment of non-small cell lung cancer (NSCLC).[18] The C4 position is typically functionalized with a substituted aniline moiety to interact with the hinge region of the kinase domain, while the C2 position can be modified to enhance potency and selectivity. The ethoxymethyl group at the C6 position can be used to fine-tune the physicochemical properties of the final compound, improving its drug-like characteristics.
Conclusion
2,4-Dichloro-6-(ethoxymethyl)pyrimidine is a highly versatile and valuable intermediate in modern organic synthesis and medicinal chemistry. Its well-defined reactivity, particularly the regioselective nature of nucleophilic aromatic substitution and cross-coupling reactions, allows for the efficient construction of complex, biologically active molecules. This guide has provided a comprehensive overview of its synthesis, chemical properties, and applications, with the aim of empowering researchers to effectively utilize this important building block in their drug discovery and development endeavors.
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